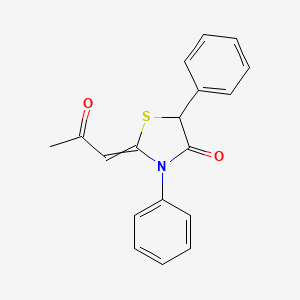
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring substituted with phenyl groups and an oxopropylidene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one typically involves the condensation of substituted α-ketooxime with N,N-dialkylaminophenylphosphonohydrazides or O-alkylphenylphosphonohydrazides in the presence of activated silica in benzene at 80-90°C . This method provides excellent yields under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Reduction: Similar to oxidation, the radical centers can also undergo one-electron irreversible reduction.
Substitution: The compound can participate in substitution reactions, particularly involving the oxopropylidene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs.
Materials Science: It is used in the synthesis of novel materials with unique properties, such as corrosion inhibitors for carbon steel.
Biological Studies: The compound’s interactions with biological molecules are explored to understand its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting normal cellular functions. Additionally, it can interact with cell membranes, altering their permeability and affecting ion channels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-4-(2-oxopropylidene)-1,2,4,5-tetrahydro-2H-1,5-benzodiazepine-2-one
- 1-Octyl-4-(2-oxopropylidene)-1,2,4,5-tetrahydro-2H-1,5-benzodiazepine-2-one
Uniqueness
2-(2-Oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike the benzodiazepine derivatives, this compound has a broader range of applications in both medicinal chemistry and materials science.
Propriétés
Numéro CAS |
595570-16-4 |
|---|---|
Formule moléculaire |
C18H15NO2S |
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
2-(2-oxopropylidene)-3,5-diphenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H15NO2S/c1-13(20)12-16-19(15-10-6-3-7-11-15)18(21)17(22-16)14-8-4-2-5-9-14/h2-12,17H,1H3 |
Clé InChI |
KLEBDIGJGICMKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=C1N(C(=O)C(S1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


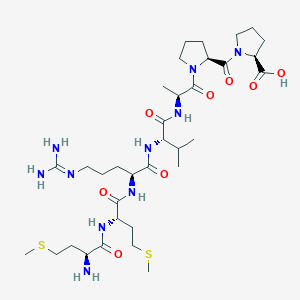
![Dodecanedioic acid, bis[(2,2-dimethyl-1-oxopropoxy)methyl] ester](/img/structure/B14239801.png)
![4-Phenyl-1-[(4-sulfamoylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14239806.png)
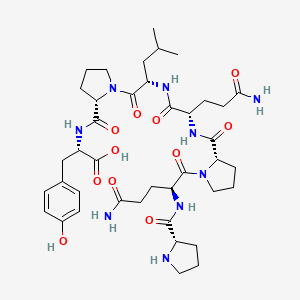
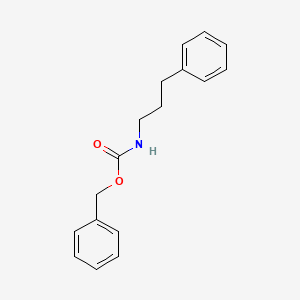
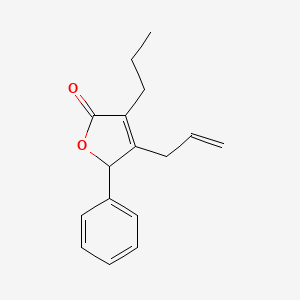
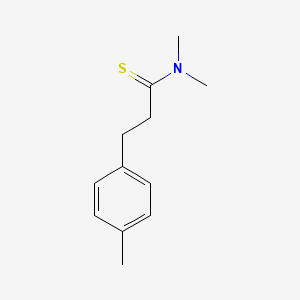
![(2R)-6-{[tert-Butyl(dimethyl)silyl]oxy}hexane-1,2-diol](/img/structure/B14239833.png)


![N~1~-[(2-Chlorophenyl)methyl]-N~2~-cyclooctylethane-1,2-diamine](/img/structure/B14239844.png)
![2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14239853.png)
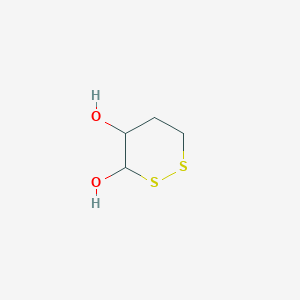
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
